N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide
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Overview
Description
N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide is a complex organic compound that features a benzoxazine ring fused with an oxirane (epoxide) and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a condensation reaction between an ortho-aminophenol and an aldehyde or ketone.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Oxirane Ring: The oxirane ring is typically formed through an epoxidation reaction, using peracids such as m-chloroperbenzoic acid (m-CPBA).
Attachment of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxirane ring to a diol or to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxirane ring and the formation of diols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or diols.
Scientific Research Applications
N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide.
Uniqueness
The uniqueness of N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzoxazine and oxirane rings, along with the carboxamide group, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(2-ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-11-14(18)17-10-5-4-9(6-12(10)21-11)8(2)16-15(19)13-7-20-13/h4-6,8,11,13H,3,7H2,1-2H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDIWFWTIDCIIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=C(C=C2)C(C)NC(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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